molecular formula C18H24N4O3 B2716656 N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-14-7

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2716656
CAS RN: 1013766-14-7
M. Wt: 344.415
InChI Key: KNTJTLCSVVVTSG-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-indomethacin amide” is a compound that has been reported to be a potent and selective reversible inhibitor of COX-2 . It’s also known as N-4-AIA . This compound inhibits human recombinant and ovine COX-2 with IC 50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the synthesized molecules of 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate were interpreted by FT-IR, 1H-NMR, 13C-NMR, Mass and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various techniques. For instance, the reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the compound “N-(4-Acetamidophenyl)indomethacinamide” is a crystalline solid .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrazole-1-carboxamides, including compounds structurally similar to N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit antimicrobial properties. For example, a study by Sharshira and Hamada (2011) synthesized 3,5-disubstituted pyrazole-1-carboxamides and tested their antimicrobial activities, finding positive results (Sharshira & Hamada, 2011).

Cytotoxicity and Antitumor Activity

Pyrazole derivatives have been explored for their cytotoxicity and potential use in cancer treatment. A 2014 study by Hassan et al. synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, demonstrating in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Glucose Utilization in Diabetic Models

In the context of diabetes research, pyrazole-4-acetamides have been identified as compounds that can enhance glucose transport in cell lines and lower glucose levels in diabetic models. Bebernitz et al. (2001) demonstrated this effect in a study using ob/ob mice, a diabetic animal model (Bebernitz et al., 2001).

Antioxidant Activity

Pyrazole-acetamide derivatives have been investigated for their antioxidant properties. A study by Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, finding significant antioxidant activity in vitro (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, N-4-AIA inhibits human recombinant and ovine COX-2, making it a potent and selective reversible inhibitor of COX-2 .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 4-Acetamidophenol is harmful if swallowed and can cause skin and eye irritation .

Future Directions

The future directions of a compound can be determined based on current research trends and potential applications. For example, research on the mechanism of the clinically relevant effects of paracetamol could lead to new therapeutic pain strategies .

properties

IUPAC Name

N-(4-acetamidophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-4-10-22-12-16(18(21-22)25-11-5-2)17(24)20-15-8-6-14(7-9-15)19-13(3)23/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTJTLCSVVVTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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